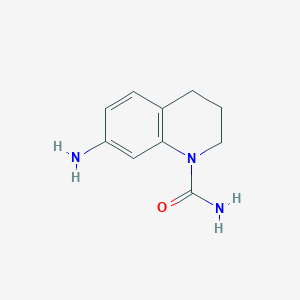

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Overview

Description

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a chemical compound with the CAS Number: 1250297-08-5 . It has a molecular weight of 191.23 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications

Drug Discovery

Quinoline, which includes 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s potential for industrial and medicinal applications has led to its extensive use in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Synthesis of Bioactive Compounds

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides . These compounds have displayed fungicidal activity, making them valuable in the development of new fungicides .

Industrial and Synthetic Organic Chemistry

Quinoline and its derivatives, including 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds used in various chemical reactions .

Antioxidant Applications

1,2,3,4-Tetrahydroquinoline, a related compound, is used as an antioxidant . While specific antioxidant applications of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide are not mentioned, it’s plausible that it could have similar uses given the structural similarities.

Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is also used as a corrosion inhibitor . Again, while specific applications of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide as a corrosion inhibitor are not mentioned, it’s possible that it could be used in a similar manner due to its structural similarities with 1,2,3,4-Tetrahydroquinoline.

Component in Dyes

1,2,3,4-Tetrahydroquinoline is an active component in various dyes . Given the structural similarities, 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide could potentially be used in the development of new dyes.

Safety and Hazards

Future Directions

The future directions for the research and development of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and its derivatives are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds have the potential to be developed into effective treatments for various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

7-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-4-3-7-2-1-5-13(10(12)14)9(7)6-8/h3-4,6H,1-2,5,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJDPOCFXGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide | |

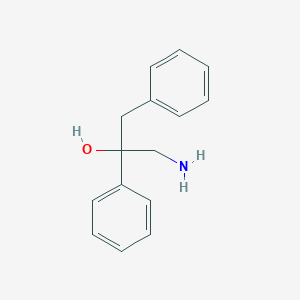

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)

![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)